molecular formula C8H11ClN2O2 B3030066 2-Nitrophenethylamine hydrochloride CAS No. 861337-74-8

2-Nitrophenethylamine hydrochloride

Cat. No.: B3030066
CAS No.: 861337-74-8
M. Wt: 202.64
InChI Key: WOSOJVABEIZQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenethylamine hydrochloride is an organic compound with the chemical formula C8H11ClN2O2. It is a yellow to yellow-green crystalline powder that is soluble in methanol and has a melting point of approximately 200°C . This compound is used in various chemical and biological research applications due to its unique properties.

Safety and Hazards

2-Nitrophenethylamine hydrochloride may cause skin and eye irritation, and inhalation of dust may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

2-Nitrophenethylamine hydrochloride is a versatile building block in the field of organic chemistry . It is primarily used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

It is known to participate in the synthesis of ortho-metalated primary phenethylamines complexes and n-(4-nitrophenethyl)formamide . The compound likely interacts with its targets through chemical reactions, leading to the formation of these products.

Biochemical Pathways

As a chemical reagent, it plays a crucial role in the synthesis pathways of ortho-metalated primary phenethylamines complexes and n-(4-nitrophenethyl)formamide . These synthesis pathways could have downstream effects depending on the specific context and application of the synthesized compounds.

Result of Action

The primary result of the action of this compound is the synthesis of ortho-metalated primary phenethylamines complexes and N-(4-nitrophenethyl)formamide . These compounds could have various molecular and cellular effects depending on their specific structures and applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in methanol , suggesting that the presence of methanol could enhance its reactivity. Additionally, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents , indicating that exposure to heat, moisture, or oxidizing agents could potentially affect its stability and efficacy.

Preparation Methods

The synthesis of 2-Nitrophenethylamine hydrochloride typically involves a multi-step process:

Chemical Reactions Analysis

2-Nitrophenethylamine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Nitrophenethylamine hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(2-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-6-5-7-3-1-2-4-8(7)10(11)12;/h1-4H,5-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOJVABEIZQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695971
Record name 2-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861337-74-8
Record name 2-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-nitrophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrophenethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Nitrophenethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Nitrophenethylamine hydrochloride
Reactant of Route 4
2-Nitrophenethylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Nitrophenethylamine hydrochloride
Reactant of Route 6
2-Nitrophenethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.